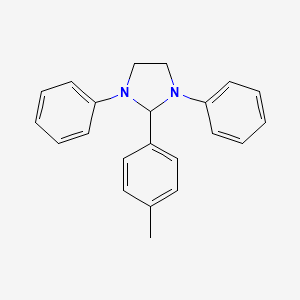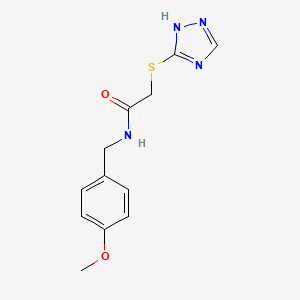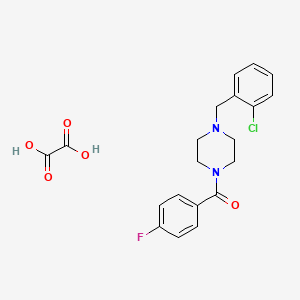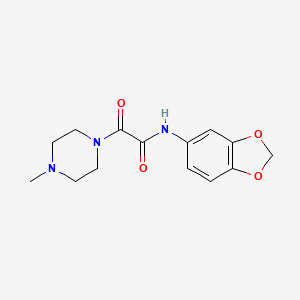![molecular formula C16H19ClN2O3 B5029211 ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)
ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate, also known as ethyl 7-chloro-8-methyl-4-oxo-quinoline-3-carboxylate, is a quinoline derivative that has shown potential as an antibacterial and antifungal agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the synthesis of bacterial and fungal cell walls by interfering with the biosynthesis of peptidoglycan and chitin, respectively.
Biochemical and Physiological Effects:
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has been shown to have low toxicity and minimal side effects in animal studies. It has also been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the effects of microbial inhibition on various biological processes. However, one limitation is that the compound may not be effective against all bacterial and fungal strains, and further research is needed to determine its efficacy against different microorganisms.
Zukünftige Richtungen
1. Investigation of the mechanism of action of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate against bacterial and fungal strains.
2. Development of new derivatives of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate with improved activity and reduced toxicity.
3. Exploration of the potential use of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in the treatment of inflammatory and oxidative stress-related disorders.
4. Investigation of the effects of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate on different biological processes, such as cell proliferation and apoptosis.
5. Study of the pharmacokinetics and pharmacodynamics of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in animal models.
Synthesemethoden
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has been synthesized using different methods, including condensation of 7-chloro-4-quinolone-3-carboxylic acid with 2-amino-1-propanol and ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate chloroformate, and reaction of 7-chloro-4-quinolone-3-carboxylic acid with 2-amino-1-propanol and thionyl chloride followed by esterification with ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has shown potential as an antibacterial and antifungal agent. It has been tested against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The compound has demonstrated significant inhibitory activity against these microorganisms, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
ethyl 7-chloro-4-(2-hydroxypropylamino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-16(21)12-8-19-14-10(3)13(17)6-5-11(14)15(12)18-7-9(2)20/h5-6,8-9,20H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPQYBAFFTFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC(C)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)

![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)

![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)